
7-(Difluoromethoxy)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethoxy)chroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are heterocyclic compounds characterized by a benzene ring fused to a dihydropyran ring. The presence of the difluoromethoxy group at the 7th position of the chromanone structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)chroman-4-one typically involves the introduction of the difluoromethoxy group into the chromanone framework. One common method is the reaction of 7-hydroxychroman-4-one with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethoxy)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chroman-4-ol derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of chroman-4-one quinones.
Reduction: Formation of 7-(Difluoromethoxy)chroman-4-ol.
Substitution: Formation of various substituted chroman-4-one derivatives
Scientific Research Applications
7-(Difluoromethoxy)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)chroman-4-one is primarily based on its ability to interact with specific molecular targets. The compound can inhibit enzymes involved in key biological pathways, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation .
Comparison with Similar Compounds
Chroman-4-one: Lacks the difluoromethoxy group and exhibits different biological activities.
7-Hydroxychroman-4-one: Contains a hydroxyl group instead of a difluoromethoxy group, leading to different reactivity and biological properties.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen atom in the chromanone ring, resulting in distinct chemical and biological characteristics
Uniqueness: 7-(Difluoromethoxy)chroman-4-one is unique due to the presence of the difluoromethoxy group, which enhances its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to its analogs .
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
7-(difluoromethoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-6-1-2-7-8(13)3-4-14-9(7)5-6/h1-2,5,10H,3-4H2 |
InChI Key |
XRUQKDNOQIMSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


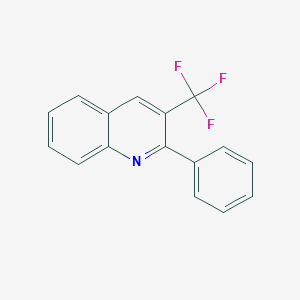
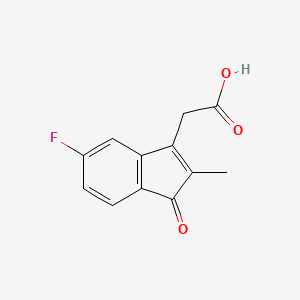
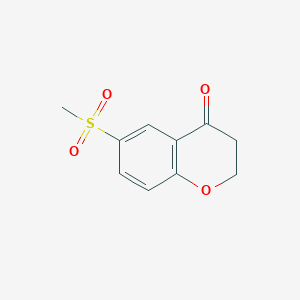
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
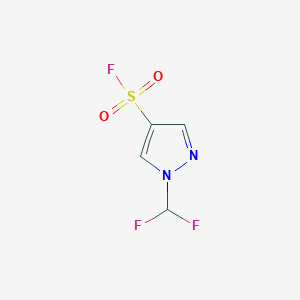
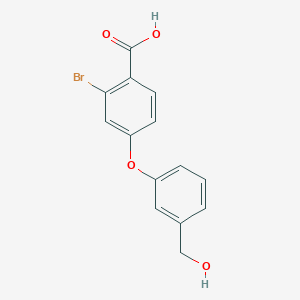
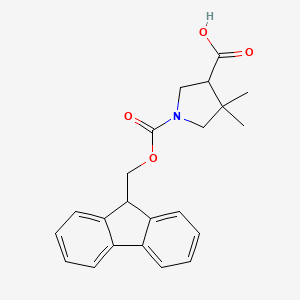
![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
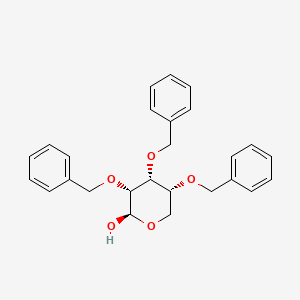

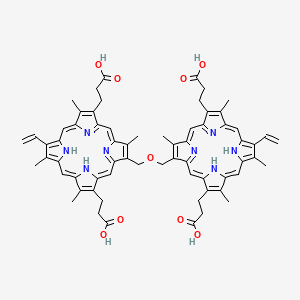
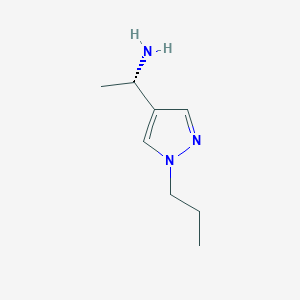
![1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
